molecular formula C16H23NO3 B581830 Benzyl 4-Isopropoxypiperidine-1-carboxylate CAS No. 1614234-65-9

Benzyl 4-Isopropoxypiperidine-1-carboxylate

Cat. No. B581830
CAS RN: 1614234-65-9
M. Wt: 277.364
InChI Key: ZJLVUKSHPIGEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-Isopropoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO3 . It has a molecular weight of 277.36 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of Benzyl 4-Isopropoxypiperidine-1-carboxylate is represented by the formula C16H23NO3 . This indicates that the compound consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

1. Synthesis and Use in Neuropathic Pain Treatment

Benzyl 4-Isopropoxypiperidine-1-carboxylate is studied in the context of pain management, particularly for neuropathic pain. A significant study in this area focused on the synthesis of a prodrug derived from a hydroxamate-based inhibitor of glutamate carboxypeptidase II, which shows potential in treating neuropathic pain. The research demonstrates the importance of prodrugs like Benzyl 4-Isopropoxypiperidine-1-carboxylate in improving oral pharmacokinetics and achieving analgesic efficacy (Rais et al., 2017).

2. Catalytic Oxidation Processes

Research has shown that Benzyl 4-Isopropoxypiperidine-1-carboxylate plays a role in catalytic oxidation processes. A method utilizing this compound successfully converts a range of substrates, including benzylic, aliphatic, and heterocyclic compounds, into corresponding carboxylic acids. This process is valuable in synthesizing various drugs, including antiepileptic medications (Rafiee et al., 2018).

3. Photocarboxylation and Drug Synthesis

In the field of photocarboxylation, Benzyl 4-Isopropoxypiperidine-1-carboxylate is used to transform benzylic C-H bonds into carboxylic acids using CO2. This metal-free process is significant in synthesizing several drugs, offering a new approach to drug development (Meng et al., 2019).

4. Synthesis of Protein Tyrosine Kinase Inhibitors

This compound is also an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550. The synthesis involves several steps, including substitutions and reductions, demonstrating its versatility in creating complex pharmaceutical compounds (Chen Xin-zhi, 2011).

5. Development of Polyesters and Functional Cyclic Esters

In polymer chemistry, Benzyl 4-Isopropoxypiperidine-1-carboxylate is utilized in the synthesis and polymerization of cyclic esters containing protected functional groups. This is crucial for developing hydrophilic aliphatic polyesters with various applications in materials science (Trollsås et al., 2000).

6. Role in Corrosion Inhibition

Research also shows the application of Benzyl 4-Isopropoxypiperidine-1-carboxylate derivatives in inhibiting corrosion of metals. This is particularly significant in the chemical industry, where metal corrosion can be a significant issue (Ousslim et al., 2014).

properties

IUPAC Name

benzyl 4-propan-2-yloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-13(2)20-15-8-10-17(11-9-15)16(18)19-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLVUKSHPIGEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-Isopropoxypiperidine-1-carboxylate

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